

Comparative NMR Analysis of 2-Bromo-3-(trifluoromethyl)aniline and Its Isomers

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Compound of Interest

Compound Name: 2-Bromo-3-(trifluoromethyl)aniline

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For researchers and professionals in drug development, the precise structural elucidation of aromatic compounds is crucial, as the isomeric positions of substituents can significantly impact a molecule's biological activity and pharmacokinetic properties. This guide provides a detailed comparative analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **2-Bromo-3-(trifluoromethyl)aniline** and its isomers. While comprehensive experimental NMR data for **2-Bromo-3-(trifluoromethyl)aniline** is not readily available in public databases, this guide offers a robust prediction of its spectral characteristics based on established NMR principles and by comparison with available data for its positional isomers.

Predicted and Comparative NMR Spectral Data

The electronic environment of protons and carbon atoms in a substituted benzene ring is distinctly influenced by the nature and position of the substituents. In **2-Bromo-3-(trifluoromethyl)aniline**, the electron-withdrawing nature of both the bromine atom and the trifluoromethyl group, along with the electron-donating effect of the amine group, results in a complex and informative NMR spectrum. The following tables summarize the predicted ^1H and ^{13}C NMR data for **2-Bromo-3-(trifluoromethyl)aniline** and compares it with the available experimental data for its isomers.

Table 1: ^1H NMR Spectral Data Comparison (400 MHz, CDCl_3)

Compound	Proton	Predicted/Observed Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2-Bromo-3-(trifluoromethyl)aniline	H-4	~7.3 - 7.5	d	~8.0
	H-5	~6.8 - 7.0	t	~8.0
	H-6	~7.1 - 7.3	d	~8.0
	-NH ₂	~4.0 - 5.0	br s	-
2-Bromo-5-(trifluoromethyl)aniline	H-3	6.98	d	1.8
	H-4	6.78	dd	8.4, 1.8
	H-6	7.35	d	8.4
	-NH ₂	4.09	br s	-
4-Bromo-3-(trifluoromethyl)aniline	H-2	6.93	d	2.4
	H-5	7.38	dd	8.7, 2.4
	H-6	6.69	d	8.7
	-NH ₂	3.95	br s	-

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)

Compound	Carbon	Predicted/Observed Chemical Shift (δ , ppm)
2-Bromo-3-(trifluoromethyl)aniline	C-1	~145
	C-2	~110 (q, J \approx 35 Hz)
	C-3	~132 (q, J \approx 270 Hz)
	C-4	~120
	C-5	~129
	C-6	~115
	-CF ₃	~123 (q, J \approx 270 Hz)
2-Bromo-5-(trifluoromethyl)aniline	C-1	146.4
	C-2	109.8 (q, J = 31 Hz)
	C-3	115.3
	C-4	134.5
	C-5	123.3 (q, J = 272 Hz)
	C-6	119.5
	-CF ₃	124.5 (q, J = 272 Hz)
4-Bromo-3-(trifluoromethyl)aniline	C-1	145.9
	C-2	114.8
	C-3	131.9 (q, J = 31 Hz)
	C-4	110.1
	C-5	135.1
	C-6	119.2
	-CF ₃	123.0 (q, J = 272 Hz)

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR spectra are essential for accurate structural elucidation.

Sample Preparation

- Weigh approximately 10-20 mg of the aniline sample.
- Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

^1H NMR Spectroscopy

- Spectrometer: 400 MHz NMR Spectrometer
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Program: Standard single-pulse (zg30)
- Number of Scans: 16-32
- Relaxation Delay: 1.0 s
- Spectral Width: -2 to 12 ppm
- Reference: Tetramethylsilane (TMS) at 0.00 ppm

^{13}C NMR Spectroscopy

- Spectrometer: 100 MHz NMR Spectrometer
- Solvent: CDCl_3

- Temperature: 298 K
- Pulse Program: Proton-decoupled pulse program (zgpg30)
- Number of Scans: 1024-4096 (or more, depending on sample concentration)
- Relaxation Delay: 2.0 s
- Spectral Width: 0 to 200 ppm
- Reference: CDCl_3 solvent peak at 77.16 ppm

Visualization of Molecular Structure and NMR Correlations

The following diagram illustrates the molecular structure of **2-Bromo-3-(trifluoromethyl)aniline** and the expected key ^1H - ^1H couplings.

Caption: Molecular structure and key ^1H - ^1H couplings for **2-Bromo-3-(trifluoromethyl)aniline**.

This guide provides a foundational understanding of the NMR characteristics of **2-Bromo-3-(trifluoromethyl)aniline** through prediction and comparison with its isomers. For definitive structural confirmation, acquisition of experimental NMR data for the target compound is recommended.

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